molecular formula C18H14O5 B1235315 6-Deoxyisojacareubin CAS No. 26486-92-0

6-Deoxyisojacareubin

Cat. No.: B1235315
CAS No.: 26486-92-0
M. Wt: 310.3 g/mol
InChI Key: XWRLBJDPJRDNKF-UHFFFAOYSA-N
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Description

6-Deoxyisojacareubin is a natural product derived from the stem-barks of Garcinia nervosa. It is classified as a xanthone, a type of polyphenolic compound known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer research.

Scientific Research Applications

6-Deoxyisojacareubin has several scientific research applications:

Mechanism of Action

6-Deoxyisojacareubin inhibits the proliferation of QGY-7703 cells in a concentration-dependent manner . It is also a natural product that can be obtained from Garcinia nervosa .

Safety and Hazards

After handling 6-Deoxyisojacareubin, it is recommended to wash thoroughly and remove contaminated clothing . Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Deoxyisojacareubin can be synthesized through a six-step route with an overall yield of approximately 20% . The synthesis involves a Claisen rearrangement-cyclization reaction cascade, which achieves excellent site selectivity by inserting a bulky p-tosyl group into the free 1-OH. The final step includes efficient demethylation methods .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above provides a foundation for potential scale-up processes. The use of robust and selective reactions ensures the feasibility of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Deoxyisojacareubin undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: Reduction reactions can target the carbonyl groups in the xanthone structure.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Comparison with Similar Compounds

Uniqueness: 6-Deoxyisojacareubin is unique due to its specific inhibitory activity against protein kinase C and its moderate cytotoxicity against certain cancer cell lines. This sets it apart from other xanthones, which may have different biological targets and activities.

Properties

IUPAC Name

6,11-dihydroxy-3,3-dimethylpyrano[2,3-c]xanthen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-18(2)7-6-9-13(23-18)8-12(20)14-15(21)10-4-3-5-11(19)16(10)22-17(9)14/h3-8,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRLBJDPJRDNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C=CC=C4O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.